5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide
Overview
Description
5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide is a chemical compound with the CAS Number: 1609403-21-5 . It has a molecular weight of 291.14 . The compound is a salt with hydrobromide (HBr) as the counterion .
Synthesis Analysis
The synthesis of isoxazoles, such as the one , often involves metal-free synthetic routes . These methods are preferred due to the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating from the reaction mixtures . Isoxazole-5-carboxylic acid, a related compound, can be obtained via dehydration of 5-trichloromethylisoxazole .
Molecular Structure Analysis
The compound contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This ring structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases its three-dimensional (3D) coverage .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 291.14 . Its linear formula is C10 H14 N2 O3 . Br H .
Scientific Research Applications
1. Spectroscopic Properties and Quantum Mechanical Study
The compound has been studied for its spectroscopic properties using various techniques like FT-IR, NMR, and UV. Quantum chemical methods have also been applied to study properties like Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, molecular electrostatic potential, and more (Devi, Bishnoi, & Fatma, 2020).
2. Synthesis of Aminoisoxazoles
The compound's derivatives, aminoisoxazoles, have been prepared through specific reactions, offering insights into structural isomerism and yielding various isoxazole derivatives (Sobenina et al., 2005).
3. Synthesis and Biological Activity Prediction
The compound has been used in the synthesis of novel bicyclic systems like oxadiazolylpyrrolidin-2-ones. These syntheses involve condensation processes, and the biological activity of the synthesized compounds has been predicted using the PASS method (Kharchenko, Detistov, & Orlov, 2008).
4. Synthesis of Highly Functionalized Isoxazoles
Derivatives of the compound have been synthesized to create scaffolds for other highly functionalized isoxazoles, contributing to the development of diverse chemical compounds (Ruano, Fajardo, & Martín, 2005).
5. Coordination Behavior in Metal-Organic Frameworks
Studies have explored the coordination behavior of related compounds in creating metal-organic frameworks, providing insights into crystal structures, topology, and luminescence properties (Liu et al., 2013).
6. Synthesis of Nitrogen Heterocyclic Triones
Research has been conducted on the 1,3-dipolar cycloaddition involving derivatives of the compound, leading to the formation of nitrogen heterocyclic triones. This showcases its role in synthesizing complex organic structures (Jones et al., 1999).
Safety And Hazards
properties
IUPAC Name |
5-(pyrrolidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.BrH/c12-9(13)8-5-7(14-10-8)6-11-3-1-2-4-11;/h5H,1-4,6H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSQVLATDLYDHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=NO2)C(=O)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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